molecular formula C20H17N3O5 B2902990 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 941899-82-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2902990
CAS No.: 941899-82-7
M. Wt: 379.372
InChI Key: AUAJJKQOPLKTFV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin moiety, a methoxy group, and a pyridazine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to cyclization with hydrazine hydrate to form the pyridazine ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it could inhibit the activity of kinases or proteases, leading to altered cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its methoxy group and pyridazine ring, in particular, contribute to its distinct chemical behavior and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-26-17-12-18(24)23(14-5-3-2-4-6-14)22-19(17)20(25)21-13-7-8-15-16(11-13)28-10-9-27-15/h2-8,11-12H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAJJKQOPLKTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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